alpha-Pinene-oxide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C10 isoprenoids (monoterpenes) [PR0102]. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

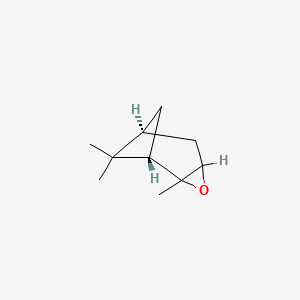

3D Structure

Properties

IUPAC Name |

(1S,6S)-2,7,7-trimethyl-3-oxatricyclo[4.1.1.02,4]octane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-9(2)6-4-7(9)10(3)8(5-6)11-10/h6-8H,4-5H2,1-3H3/t6-,7-,8?,10?/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQFUSWIGRKFAHK-KEMUHUQJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC1C3(C(C2)O3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H]2C[C@@H]1C3(C(C2)O3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20331444 | |

| Record name | alpha-Pinene-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20331444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72936-74-4 | |

| Record name | alpha-Pinene-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20331444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Alpha-Pinene Oxide: Natural Occurrence, Stability, and Pharmacological Potential

This guide synthesizes technical data on alpha-pinene oxide, addressing the critical distinction between its biosynthetic origin and its formation as an oxidative artifact—a primary concern for drug development and natural product research.

Executive Summary

Alpha-pinene oxide (2,3-epoxy-pinene) is a bicyclic monoterpene epoxide found in the essential oils of Pinus, Eucalyptus, and various Lamiaceae species. While often cataloged as a natural secondary metabolite, its presence is frequently an artifact of abiotic autoxidation of alpha-pinene during extraction or storage. For researchers and drug developers, distinguishing between endogenous enzymatic production (via Cytochrome P450) and oxidative degradation is critical for standardization. This guide outlines the chemical identity, occurrence profiles, validated isolation protocols, and pharmacological utility of alpha-pinene oxide.

Chemical Identity & Stereochemistry

Unlike its parent hydrocarbon alpha-pinene, the oxide possesses a reactive epoxide ring susceptible to rearrangement under acidic or thermal stress.

| Property | Specification |

| IUPAC Name | 2,7,7-trimethyl-3-oxatricyclo[4.1.1.0^{2,4}]octane |

| Molecular Formula | C₁₀H₁₆O |

| Molecular Weight | 152.23 g/mol |

| Key Isomers | cis- |

| Reactivity | Rearranges to campholenic aldehyde (Lewis acid catalysis) or trans-carveol/sobrerol (acidic hydrolysis). |

The Occurrence Paradox: Biosynthesis vs. Artifact

The detection of alpha-pinene oxide in essential oils stems from two distinct pathways. Understanding this duality is essential for establishing "Natural" claims in pharmaceutical applications.

Endogenous Biosynthesis (Enzymatic)

In living plant tissues, alpha-pinene oxide is produced as a minor metabolite through the action of Cytochrome P450 monooxygenases (specifically the CYP71 and CYP76 families in some species). These enzymes catalyze the direct epoxidation of the C2-C3 double bond of alpha-pinene.

-

Confirmed Species: Santriatrimera sp., Hyptis spicigera (Lamiaceae), and trace amounts in fresh Pinus sylvestris resin.

-

Mechanism: NADPH-dependent oxygenation targeting the alkene moiety.

Abiotic Autoxidation (Artifact)

The majority of alpha-pinene oxide found in commercial essential oils is an artifact formed via radical-mediated autoxidation upon exposure to atmospheric oxygen.

-

Trigger: Exposure to air, light, or heat during steam distillation or storage.

-

Kinetics: Alpha-pinene degrades to form hydroperoxides (e.g., verbenyl hydroperoxide), which subsequently decompose or react to form the epoxide.

-

Implication: High concentrations (>5%) in "natural" oils often indicate aged or improperly stored samples rather than high biosynthetic output.

Visualization: Dual Origin Pathway

The following diagram illustrates the competing pathways of formation and the downstream degradation products that complicate analysis.

Caption: Figure 1. Dual pathways for Alpha-Pinene Oxide formation: Enzymatic biosynthesis (green) vs. abiotic autoxidation (red).

Occurrence Profile in Essential Oils

Quantitative data varies significantly based on oil age. The values below represent ranges found in literature, with "Fresh" denoting analysis immediately after extraction.

| Plant Species | Family | Oil Part | Concentration (Fresh) | Concentration (Aged/Comm.) |

| Hyptis spicigera | Lamiaceae | Leaves | 0.5 - 1.2% | 3.0 - 8.5% |

| Pinus sylvestris | Pinaceae | Needles | < 0.1% | 1.5 - 4.0% |

| Eucalyptus globulus | Myrtaceae | Leaves | Trace | 0.5 - 2.0% |

| Santriatrimera sp. | -- | Aerial | 2.0 - 4.5% | -- |

| Chaenomeles japonica | Rosaceae | Fruit | Trace | 0.2 - 0.8% |

Validated Experimental Protocols

To ensure data integrity, researchers must use a Self-Validating System that controls for artifact formation.

Protocol A: Artifact-Free Extraction (The "Zero-Oxidation" Method)

Purpose: To determine the true endogenous level of alpha-pinene oxide in plant tissue.

-

Reagents:

-

Extraction Solvent: n-Hexane (HPLC Grade).

-

Antioxidant: Butylated Hydroxytoluene (BHT), 0.05% w/v.

-

Internal Standard: Tridecane.

-

-

Procedure:

-

Step 1: Cryogenically grind fresh plant material (liquid nitrogen) to halt enzymatic activity immediately.

-

Step 2: Extract 5g of powder in 20mL of BHT-spiked Hexane . The BHT scavenges radical intermediates, preventing autoxidation during the process.

-

Step 3: Sonicate for 10 mins at <4°C (ice bath).

-

Step 4: Centrifuge and collect supernatant.

-

Step 5: Analyze immediately via GC-MS.

-

-

Validation Check: Run a parallel control with pure alpha-pinene standard spiked into the solvent. If alpha-pinene oxide is detected in the standard control, the extraction conditions are causing oxidation.

Protocol B: Analytical Considerations (GC-MS)

Challenge: The epoxide ring is thermally unstable. High injector temperatures can cause rearrangement to campholenic aldehyde, leading to false negatives for the oxide and false positives for the aldehyde.

-

Solution: Use a Cold On-Column Injection or lower the injector temperature to 200°C (vs. standard 250°C).

-

Column: Non-polar capillary column (e.g., DB-5ms).

-

Identification: Confirm with retention indices (RI ~1100-1120 on DB-5) and mass spectral fragmentation (m/z 67 base peak, molecular ion m/z 152 usually weak).

Pharmacological Potential & Drug Development

Alpha-pinene oxide exhibits distinct bioactivity separate from its parent hydrocarbon.

Therapeutic Indications

-

Anticancer: Demonstrates cytotoxicity against HeLa and MCF-7 cell lines. The epoxide moiety is an alkylating agent, potentially interacting with DNA/proteins, though this also raises toxicity concerns.

-

Antimicrobial: Shows higher efficacy than alpha-pinene against S. aureus and C. albicans, likely due to increased polarity and reactivity of the epoxide ring facilitating membrane penetration.

-

Anti-inflammatory: Modulates macrophage activity, reducing NO production.

Safety & Toxicology (Critical for Drug Dev)

-

Sensitization: Unlike alpha-pinene, the oxide is a strong skin sensitizer (classified by IFRA and EU regulations). It acts as a hapten, binding to skin proteins to trigger immune responses.

-

Implication: Any topical formulation containing alpha-pinene must be stabilized with antioxidants (e.g., Tocopherol, BHT) to prevent oxide formation, or the oxide itself must be the intended API with appropriate delivery vehicles to mitigate sensitization.

References

-

Biosynthesis & Enzymatic Pathways

-

Cytochrome P450-catalyzed monoterpene oxidation in plants. (2023). NIH/PubMed . Link

-

-

Autoxidation Mechanisms

-

Pharmacological Activity

-

Chemical Stability & Isomerization

-

Sensitization & Safety

-

Alpha-Pinene (CAS 80-56-8) – Premium Natural Ingredient for Perfumery. (2023). Scentspiracy . Link

-

Sources

- 1. Development of rapid and selective epoxidation of α-pinene using single-step addition of H2O2 in an organic solvent-free process - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The biosynthesis of (+)-α-pinene in Pinus species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rjpharmacognosy.ir [rjpharmacognosy.ir]

- 5. journals.asm.org [journals.asm.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

comparison of alpha-pinene oxide and beta-pinene oxide reactivity

An In-Depth Technical Guide to the Comparative Reactivity of Alpha-Pinene Oxide and Beta-Pinene Oxide

Abstract: As chiral synthons derived from the abundant natural terpene, pinene, α-pinene oxide and β-pinene oxide are pivotal starting materials in the synthesis of fine chemicals, fragrances, and pharmaceuticals. Their structural isomerism, centered on the substitution pattern of the oxirane ring, dictates profoundly different chemical behaviors under various reaction conditions. This guide provides a detailed comparative analysis of their reactivity, with a focus on acid-catalyzed rearrangements and nucleophilic ring-opening reactions. By elucidating the mechanistic underpinnings of these transformations and providing actionable experimental protocols, this document serves as a technical resource for researchers, chemists, and drug development professionals to strategically leverage the unique synthetic potential of each isomer.

Structural Foundation of Divergent Reactivity

Alpha-pinene oxide and beta-pinene oxide are diastereomeric epoxides built upon the bicyclo[3.1.1]heptane framework. The critical distinction lies in the placement and substitution of the epoxide ring, which introduces significant differences in steric hindrance and electronic properties, thereby governing their reaction pathways.

-

Alpha-Pinene Oxide: Possesses a trisubstituted epoxide. The inherent strain of the oxirane ring is coupled with the steric bulk of the gem-dimethyl bridge and an additional methyl group on the epoxide itself.

-

Beta-Pinene Oxide: Features a disubstituted exocyclic methylene epoxide. This configuration is generally less sterically hindered than its alpha counterpart.

The dipole moment and angle strain inherent to the epoxide ring make both isomers susceptible to ring-opening reactions.[1] However, the substitution pattern is the primary determinant of the reaction's course, particularly in cationic rearrangements.[1]

Acid-Catalyzed Rearrangements: A Study in Mechanistic Control

The isomerization of pinene oxides under acidic conditions (both Brønsted and Lewis acids) is a synthetically powerful transformation that most clearly demonstrates their disparate reactivity. The product distribution is highly sensitive to the catalyst, solvent, and temperature, but the intrinsic structural biases of the isomers are the dominant influence.

Alpha-Pinene Oxide: Pathway to Campholenic Aldehyde and Carveol

The acid-catalyzed rearrangement of α-pinene oxide is a classic route to valuable fragrance and flavor compounds.[1] The reaction proceeds through the formation of a tertiary carbocation intermediate upon protonation and cleavage of the C-O bond.[1] This cation is prone to skeletal rearrangements to alleviate ring strain.[1]

The primary product of this rearrangement is typically campholenic aldehyde .[2][3][4][5][6] The formation of this aldehyde involves a 1,2-alkyl shift that facilitates the expansion of the cyclobutyl ring.[1] Depending on the conditions, other products such as trans-carveol can also be formed.[1]

Diagram: Acid-Catalyzed Rearrangement of α-Pinene Oxide

Caption: Primary rearrangement pathways for α-pinene oxide.

Experimental Protocol: Synthesis of Campholenic Aldehyde from α-Pinene Oxide

-

Catalyst & Solvent Preparation: A round-bottom flask is charged with a suitable solvent (e.g., toluene, ethyl acetate) and a catalytic amount of a Lewis acid (e.g., zinc bromide, Cu/MCM-41).[2][6]

-

Reactant Addition: α-Pinene oxide is added to the stirred catalyst-solvent mixture.

-

Reaction Conditions: The mixture is heated to a controlled temperature (e.g., 70-110 °C) and monitored by GC or TLC until consumption of the starting material.[2][6]

-

Workup: Upon completion, the reaction is cooled and quenched with water or a mild base. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by fractional distillation under vacuum to yield pure campholenic aldehyde.

Beta-Pinene Oxide: Accessing Myrtenal and Perillyl Alcohol

The rearrangement of β-pinene oxide follows a different mechanistic course. Due to its structure, the primary products are valuable intermediates like myrtenal , myrtenol , and perillyl alcohol .[1][7] The reaction pathway and product selectivity are highly dependent on the catalyst and solvent system used. For instance, using dimethyl sulfoxide (DMSO) as a solvent can significantly enhance the selectivity towards perillyl alcohol.[8][9]

Diagram: Acid-Catalyzed Rearrangement of β-Pinene Oxide

Sources

- 1. The pinene scaffold: its occurrence, chemistry, synthetic utility, and pharmacological importance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US6515186B2 - Process for obtaining alpha-campholenic aldehyde - Google Patents [patents.google.com]

- 3. Highly selective synthesis of campholenic aldehyde over Ti-MWW catalysts by α-pinene oxide isomerization - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 4. One-step Conversion of α-Pinene to Campholenic Aldehyde via VO(acac)2-catalyzed Oxidation [yyhx.ciac.jl.cn]

- 5. researchgate.net [researchgate.net]

- 6. Optimization of the synthesis of campholenic aldehyde from α-pinene epoxide with Cu/MCM-41 [scielo.org.co]

- 7. researchgate.net [researchgate.net]

- 8. Selective Catalytic Isomerization of β‐Pinene Oxide to Perillyl Alcohol Enhanced by Protic Tetraimidazolium Nitrate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scribd.com [scribd.com]

Toxicological Profile and LD50 of Alpha-Pinene Oxide: A Technical Guide

Part 1: Executive Summary

Alpha-pinene oxide (2,3-epoxypinene) is a critical reactive intermediate formed during the oxidative metabolism of alpha-pinene, a ubiquitous monoterpene.[1] Unlike its parent compound, which is generally regarded as having low acute toxicity, alpha-pinene oxide possesses an epoxide moiety that confers significantly altered toxicological properties, particularly regarding genotoxicity and skin sensitization .

This guide provides a definitive toxicological profile, synthesizing acute lethality data (LD50), metabolic fate, and mechanistic hazards. It is designed for researchers handling this compound as a synthesis intermediate or investigating the bioactivation pathways of terpene-based therapeutics.

Key Toxicological Differentiators:

-

Acute Oral Toxicity: Moderate (LD50: 2,328 mg/kg in Rat).

-

Genotoxicity: Positive in Ames assays (mutagenic), unlike the parent alpha-pinene.

-

Mechanism: Direct-acting alkylating agent capable of forming DNA and protein adducts unless detoxified by epoxide hydrolases.

Part 2: Chemical Identity & Physicochemical Properties[2][3]

Understanding the physicochemical nature of alpha-pinene oxide is a prerequisite for accurate experimental design, particularly regarding its volatility and stability in aqueous media.

| Property | Data | Relevance to Toxicology |

| Chemical Name | 2,3-Epoxypinene | Target of nucleophilic attack |

| CAS Number | 1686-14-2 | Unique identifier for regulatory search |

| Molecular Formula | C₁₀H₁₆O | MW: 152.23 g/mol |

| Physical State | Colorless to pale yellow liquid | Volatile; inhalation hazard |

| Solubility | Low in water; High in ethanol/oils | Lipophilic; crosses BBB and cell membranes easily |

| Reactivity | Strained epoxide ring | Susceptible to rapid hydrolysis (acid-catalyzed or enzymatic) |

Part 3: Toxicokinetics & Metabolism (ADME)

The toxicity of alpha-pinene oxide is transient but potent, governed by a "race" between nucleophilic attack on cellular macromolecules (toxicity) and enzymatic hydrolysis (detoxification).

Metabolic Pathway

Alpha-pinene oxide is generated via Cytochrome P450 (CYP) oxidation of alpha-pinene.[2] In biological systems, it is rapidly acted upon by Microsomal Epoxide Hydrolase (mEH) , which opens the epoxide ring to form diols (e.g., pinanediol/sobrerol). This hydrolysis is the primary detoxification route.

Critical Insight: Species differences in mEH activity significantly affect toxicity. Rat microsomes typically clear alpha-pinene oxide faster than human microsomes, implying that rodent models may underestimate the persistence of the epoxide in human tissues.

Figure 1: Metabolic fate of Alpha-Pinene Oxide.[2][3][4][5] The red pathway represents the toxicological hazard (adduct formation), while the green pathway represents enzymatic detoxification.

Part 4: Acute Toxicity Profile[2]

Acute Oral Toxicity (LD50)

Unlike alpha-pinene (LD50 ~3,700 mg/kg), the oxide shows higher acute toxicity due to its alkylating potential.

| Species | Route | LD50 Value | Classification (GHS) | Source |

| Rat | Oral | 2,328 mg/kg | Category 5 (Warning) | TCI Chemicals SDS |

| Mouse | Oral | > 1,000 mg/kg (Est.) | - | Read-across |

Clinical Signs: At high doses, animals exhibit CNS depression, ataxia, and respiratory distress. The mechanism involves both direct neuronal membrane disruption (solvent effect) and potential covalent binding to neuronal proteins.

Inhalation Toxicity[1][2][4][7]

-

Classification: Category 3 (Toxic if inhaled) .

-

Risk: Due to its volatility and reactivity, inhalation vapors can cause severe respiratory tract irritation and chemical pneumonitis.

-

Guidance: All handling must occur within a certified fume hood.

Skin Sensitization & Irritation

Alpha-pinene oxide is a strong sensitizer .

-

Mechanism: It acts as a hapten.[6] The epoxide ring reacts with skin proteins (e.g., nucleophilic residues like cysteine or lysine) to form immunogenic complexes.

-

Data: While specific EC3 values are often cited for the parent, the oxide is the active haptenic species. Positive responses in Local Lymph Node Assays (LLNA) for aged alpha-pinene are attributed to the formation of this oxide.

Part 5: Genotoxicity & Carcinogenicity

This is the most critical deviation from the parent compound's profile.

-

Alpha-Pinene: Negative in Ames tests.[3]

-

Alpha-Pinene Oxide: Positive (Mutagenic) .[3][5]

-

Test System: Salmonella typhimurium (Ames Test).

-

Threshold: Mutagenicity observed at concentrations

25 -

Implication: The epoxide can intercalate or bind to DNA bases (guanine N7 position). However, rapid hydrolysis in vivo often mitigates this risk in whole-animal models, preventing it from being a potent carcinogen in practice.

-

Part 6: Experimental Protocols

To ensure reproducibility and regulatory compliance, the following standardized protocols should be used for toxicity assessment.

Protocol A: Acute Oral Toxicity (OECD 423 - Acute Toxic Class Method)

Use this protocol to verify LD50 with minimal animal usage.

Prerequisites: Fasted rats (female preferred), n=3 per step.

-

Preparation: Dissolve Alpha-pinene oxide in corn oil (vehicle). Ensure stability (hydrolysis is slow in oil).

-

Starting Dose: Select 300 mg/kg (based on estimated LD50 of ~2300 mg/kg).

-

Administration: Gavage using a flexible feeding needle. Volume < 10 mL/kg.

-

Observation (0-4 hours): Monitor continuously for seizures, salivation, or lethargy.

-

Observation (14 days): Daily weight checks.

-

Decision Logic:

-

If 0-1 deaths: Proceed to next higher dose (2000 mg/kg).

-

If 2-3 deaths: Lower dose.

-

Note: Since known LD50 is ~2328 mg/kg, the 2000 mg/kg step is the critical limit test.

-

Figure 2: Decision logic for OECD 423 Acute Toxic Class Method.

Protocol B: Skin Sensitization (OECD 429 - LLNA)

Required for confirming sensitization potency (EC3 value).

-

Test System: CBA/J mice (female).

-

Vehicle: Acetone:Olive Oil (4:1) is preferred for terpenes.

-

Dosing: Apply 25

L of 10%, 25%, and 50% concentrations to the dorsum of both ears for 3 consecutive days. -

Rest: Days 4-5 (no treatment).

-

Challenge: Day 6, inject ^3H-thymidine (IV).

-

Analysis: 5 hours post-injection, excise auricular lymph nodes.[7] Measure radioactive incorporation (DPM).

-

Calculation: Stimulation Index (SI) = Test DPM / Control DPM.

-

Positive: SI

3. -

EC3: Concentration derived via linear interpolation yielding SI=3.[8]

-

Part 7: References

-

TCI Chemicals. (2025). Safety Data Sheet: Alpha-Pinene Oxide. Retrieved from

-

Waidyanatha, S., et al. (2021).[3] The common indoor air pollutant α-pinene is metabolised to a genotoxic metabolite α-pinene oxide.[5] Xenobiotica. Retrieved from

-

National Toxicology Program (NTP). (2016).[3][9] Toxicity Studies of α-Pinene Administered by Inhalation to F344/N Rats and B6C3F1/N Mice. Retrieved from

-

European Chemicals Agency (ECHA). (2023). Registration Dossier: Alpha-Pinene. (Data on sensitization read-across). Retrieved from

-

OECD. (2001). Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. Retrieved from

Sources

- 1. US4639469A - Method of preparing sobrerol and the pharmaceutical application of the sobrerol thus obtained - Google Patents [patents.google.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. Bacterial metabolism of alpha-pinene: pathway from alpha-pinene oxide to acyclic metabolites in Nocardia sp. strain P18.3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. mdpi.com [mdpi.com]

- 7. cefic-lri.org [cefic-lri.org]

- 8. rivm.nl [rivm.nl]

- 9. Toxicokinetic evaluation of the common indoor air pollutant, α-pinene, and its potential reactive metabolite, α-pinene oxide, following inhalation exposure in rodents - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

green synthesis of alpha-pinene oxide using hydrogen peroxide

Application Note: Green Synthesis of

Executive Summary

-Pinene oxide (APO) is a pivotal intermediate in the fragrance and pharmaceutical industries, serving as a precursor for campholenic aldehyde (sandalwood fragrances) and trans-sobrerol (mucolytic agent). Traditional synthesis often relies on hazardous peracids (e.g., m-CPBA) or stoichiometric metal oxidants.This guide details two Green Chemistry protocols utilizing hydrogen peroxide (

Mechanistic Insight & Challenges

The epoxidation of

-

The Challenge: The trisubstituted alkene in

-pinene is electron-rich, making it reactive toward electrophilic oxidants. However, the resulting epoxide is highly sensitive to Brønsted and Lewis acids. In the presence of acidic water (from commercial -

The Solution:

-

Tungstate/Phase-Transfer Catalysis (PTC): Uses a peroxotungstate active species shielded by a quaternary ammonium salt, operating in a biphasic system saturated with salts to minimize aqueous solubility.

-

Lipase-Mediated Epoxidation: Uses an enzyme to generate a peracid in situ from a fatty acid carrier, avoiding high concentrations of free acid.

-

Mechanism Visualization

Figure 1: Reaction pathway showing the critical divergence between successful epoxidation and acid-catalyzed degradation.

Protocol A: Tungstate-Catalyzed Biphasic Epoxidation

Best for: High throughput, scalability, and solvent-free potential.

This protocol utilizes a Venturello-type catalyst modified with high ionic strength to prevent epoxide hydrolysis.

Reagents & Equipment

-

Substrate:

-Pinene (98% purity). -

Oxidant: 30% w/w Hydrogen Peroxide (

).[1][2][3][4][5][6] -

Catalyst Precursor: Sodium Tungstate Dihydrate (

).[2][7] -

Co-Catalyst: Phosphoric Acid (

, 40%) or Sulfuric Acid. -

Phase Transfer Catalyst (PTC): Aliquat 336 (Methyltrioctylammonium chloride) or Adogen 464.

-

Stabilizer (CRITICAL): Sodium Sulfate (

, anhydrous).[2]

Step-by-Step Methodology

-

Catalyst Preparation (In-situ):

-

In a reaction vessel, dissolve

(0.01 eq relative to pinene) and -

Crucial Step: Saturate this aqueous phase with

. -

Why? High ionic strength "salts out" the organic epoxide, preventing it from dissolving in the water phase where acid hydrolysis occurs.

-

-

Biphasic Setup:

-

Add the PTC (Aliquat 336, 1 wt% relative to pinene) and

-Pinene (1.0 eq) to the vessel. -

Heat the mixture to 50°C with vigorous stirring (1000+ RPM). High shear is required to create a fine emulsion.

-

-

Oxidant Addition:

-

Add 30%

(1.1 – 1.5 eq) dropwise over 20 minutes. -

Note: The reaction is exothermic.[2] Maintain temperature between 45–55°C. Exceeding 60°C promotes rearrangement.

-

-

Reaction Monitoring:

-

Monitor via GC-FID or TLC (Hexane:EtOAc 9:1).

-

Typical time to conversion: 1–4 hours .

-

Stop when pinene conversion >95% or if campholenic aldehyde peak (sweet odor) begins to grow.

-

-

Workup (Quench & Wash):

-

Cool to room temperature immediately.

-

Separate phases. Wash the organic layer immediately with saturated

(to neutralize trace acid) followed by brine. -

Dry over anhydrous

and filter. -

Storage: Store at 4°C over activated molecular sieves (3Å) if not distilling immediately.

-

Protocol B: Lipase-Mediated Chemo-Enzymatic Epoxidation

Best for: Metal-free requirements, high enantioselectivity potential.

This method uses Candida antarctica Lipase B (CALB) to catalyze the formation of per-octanoic acid, which then spontaneously epoxidizes the pinene.

Reagents

-

Enzyme: Immobilized Lipase B (e.g., Novozym 435).

-

Mediator: Octanoic acid or Lauric acid (0.1 – 0.5 eq).

-

Oxidant: 30%

.[1][2][3][4][5][6] -

Solvent: Toluene or Ethyl Acetate (optional, but helps heat dissipation).

Step-by-Step Methodology

-

Setup:

-

In a flask, mix

-pinene (10 mmol), Octanoic acid (2 mmol), and Toluene (10 mL). -

Add Novozym 435 (20 mg/mmol substrate).

-

-

Reaction:

-

Incubate at 30–35°C (lower temperature preserves enzyme).

-

Add

(1.5 eq) in small aliquots (e.g., 4 portions every 30 mins). -

Why? High concentrations of

deactivate the lipase. Stepwise addition maintains enzyme activity.

-

-

Filtration:

-

Once conversion is complete (6–12 hours), filter off the immobilized enzyme (can be recycled).

-

-

Purification:

-

Wash the filtrate with

to remove the octanoic acid carrier (which forms a soap and washes away into the aqueous phase), leaving pure epoxide in the solvent.

-

Comparative Data Analysis

| Parameter | Tungstate/PTC (Protocol A) | Lipase-Mediated (Protocol B) |

| Reaction Time | Fast (1–4 h) | Slow (6–12 h) |

| Temperature | 50°C | 30°C |

| Selectivity (Epoxide) | 90–98% (with | >95% |

| Atom Economy | High (Catalytic Tungsten) | Moderate (Requires fatty acid carrier) |

| Scalability | Excellent (Industrial standard) | Limited by enzyme cost/stability |

| Primary Risk | Acid rearrangement if unbuffered | Enzyme deactivation by |

Troubleshooting & Quality Control

Common Failure Modes

-

Product smells sweet/herbal instead of pine-like:

-

Diagnosis: Rearrangement to Campholenic Aldehyde.

-

Cause: Reaction medium too acidic (pH < 5) or temperature > 60°C.

-

Fix: Increase

saturation; wash with bicarbonate sooner.

-

-

Low Conversion:

-

Diagnosis: Phase transfer failure.

-

Cause: Stirring speed too low (biphasic system requires emulsion).

-

Fix: Increase RPM to >1000; ensure PTC is not degraded.

-

Analytical Validation (GC-MS)

-

-Pinene: Retention Time (

-

-Pinene Oxide:

-

Campholenic Aldehyde: Distinctive isomer peak, often elutes close to epoxide.

-

Trans-Sobrerol: Elutes much later (polar diol).

Workflow Logic Diagram

Figure 2: Operational workflow for the Tungstate/PTC protocol emphasizing the critical control points.

References

-

RSC Advances (2022).

-pinene using single-step addition of -

Bioprocess and Biosystems Engineering (2023).

-pinene in a double-phase reaction system. PubMed. -

Reaction Chemistry & Engineering (2021).Green Chemistry: epoxides include

-pinene oxide... optimal biphasic solvent-free protocols.[3] Royal Society of Chemistry.[8] -

Molecules (2010).Catalytic Epoxidation of 3-Carene and Limonene with Aqueous Hydrogen Peroxide, and Selective Synthesis of

-Pinene Epoxide. MDPI.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Development of rapid and selective epoxidation of α-pinene using single-step addition of H2O2 in an organic solvent-free process - PMC [pmc.ncbi.nlm.nih.gov]

- 3. figshare.le.ac.uk [figshare.le.ac.uk]

- 4. sibran.ru [sibran.ru]

- 5. Improving efficiency and reducing enzyme inactivation during lipase-mediated epoxidation of α-pinene in a double-phase reaction system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CN1438222A - Epoxidizing method of alpha-pinene - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Application Note: Lewis Acid Catalyzed Isomerization of Alpha-Pinene Oxide

Executive Summary

The isomerization of

While

This guide provides a rigorous protocol for the high-selectivity synthesis of campholenic aldehyde using Zinc Bromide (ZnBr₂), alongside critical mechanistic insights to troubleshoot selectivity issues.

Mechanistic Pathway & Selectivity

Understanding the carbocation dynamics is essential for controlling this reaction. The reaction proceeds via the cleavage of the C-O bond, generating a bicyclic carbocation. The fate of this intermediate determines the product profile.

-

Path A (Desired): A 1,2-methyl shift (Wagner-Meerwein rearrangement) followed by ring contraction yields Campholenic Aldehyde . This pathway is favored by Lewis Acids in non-polar solvents.

-

Path B (Undesired): Proton elimination or nucleophilic attack yields trans-Carveol , Pinocarveol , or p-Cymene . This is favored by Brønsted Acids or basic polar solvents.

Diagram 1: Mechanistic Pathway (Graphviz)

Figure 1: The bifurcation of the alpha-pinene oxide rearrangement. Lewis acidity drives the methyl shift toward the desired aldehyde.

Catalyst Selection Guide

The choice of catalyst dictates the reaction workup and "green" profile.

| Catalyst System | Type | Selectivity (ACA) | Protocol Complexity | Notes |

| ZnBr₂ (Anhydrous) | Homogeneous | 85 - 90% | Medium | The industrial standard. High yield, fast kinetics. Requires strict moisture control. |

| Ti-Beta / Ti-MCM-22 | Heterogeneous | Up to 96% | Low (Filtration) | Modern "Green" alternative. Reusable. Requires synthesis or sourcing of specific zeolite. |

| In(OTf)₃ | Homogeneous | ~80% | Low | Mild conditions, but expensive. |

| Mineral Acids (H₂SO₄) | Brønsted | < 10% | High | Avoid. Produces mostly trans-carveol and polymers. |

Experimental Protocol: ZnBr₂ Catalyzed Rearrangement

Objective: Synthesis of Campholenic Aldehyde from

Reagents & Equipment

-

Substrate:

-Pinene Oxide (97%+ purity). Note: Ensure low peroxide content. -

Catalyst: Zinc Bromide (ZnBr₂), anhydrous (99%). Critical: Highly hygroscopic.

-

Solvent: Toluene (Anhydrous, dried over molecular sieves).

-

Equipment: 3-neck round bottom flask (250 mL), addition funnel, reflux condenser, N₂ line, ice bath.

Step-by-Step Methodology

-

System Preparation:

-

Flame-dry the glassware under vacuum and purge with Nitrogen (N₂) three times.

-

Maintain a positive pressure of N₂ throughout the reaction to exclude atmospheric moisture.

-

-

Catalyst Activation:

-

Charge the flask with ZnBr₂ (1.13 g, 5 mmol, 5 mol%) .

-

Add Toluene (50 mL) via syringe. Stir until the catalyst is suspended/dissolved.

-

Expert Tip: If ZnBr₂ appears clumpy or wet, fuse it under vacuum prior to use. Moisture converts Lewis sites to Brønsted sites (Zn-OH), killing selectivity.

-

-

Reaction Initiation:

-

Dissolve

-Pinene Oxide (15.2 g, 100 mmol) in Toluene (50 mL) . Load this into the addition funnel. -

Cool the reaction flask to 0°C (ice bath). The reaction is significantly exothermic.

-

Add the epoxide solution dropwise over 30-45 minutes. Monitor internal temperature; do not exceed 10°C during addition.

-

-

Completion:

-

Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (20-25°C).

-

Stir for an additional 2 hours .

-

TLC Monitoring: Silica gel, Hexane:EtOAc (9:1). Stain with Anisaldehyde or Vanillin. The epoxide (Rf ~0.7) should disappear; the aldehyde (Rf ~0.5) will appear.

-

-

Quench & Workup:

-

Quench the reaction by adding 5% NaHCO₃ (aq) (50 mL) . Stir vigorously for 10 minutes.

-

Separate the organic layer. Extract the aqueous layer with Toluene (2 x 30 mL).

-

Combine organic layers and wash with Brine (50 mL) .

-

Dry over MgSO₄ , filter, and concentrate under reduced pressure.

-

-

Purification:

-

The crude oil is typically >80% pure Campholenic Aldehyde.

-

For high purity (>98%), perform vacuum distillation (bp ~78°C at 10 mmHg).

-

Note: The product is prone to oxidation; store under Nitrogen at 4°C.

-

Diagram 2: Experimental Workflow

Figure 2: Operational workflow for the ZnBr₂ catalyzed isomerization.

Product Analysis & Validation

| Technique | Signal / Characteristic | Interpretation |

| GC-MS | M+ = 152 m/z | Campholenic Aldehyde: Retention time distinct from epoxide. Major fragments: m/z 108, 93. |

| ¹H NMR | Aldehyde proton (-CHO). Diagnostic signal. | |

| ¹H NMR | Vinylic proton. Confirms the cyclopentene ring structure. | |

| IR | 1720-1725 cm⁻¹ | C=O stretch. Strong carbonyl absorption. |

Troubleshooting & Optimization

Problem: Low Selectivity (High trans-Carveol)

-

Root Cause: Moisture contamination. Water reacts with ZnBr₂ to form HBr or Zn(OH)Br, introducing Brønsted acidity.

-

Solution: Re-dry solvent over activated 4Å molecular sieves. Ensure ZnBr₂ is "free-flowing" powder, not clumps.

Problem: Low Conversion

-

Root Cause: Catalyst poisoning or low temperature.

-

Solution: Increase catalyst loading to 7-10 mol%. Ensure the reaction warms to at least 20°C after addition.

Problem: Polymerization (Tar formation)

-

Root Cause: Reaction temperature too high (runaway exotherm).

-

Solution: Strictly control the addition rate. Do not allow T > 10°C during the initial mixing phase.

References

-

RSC Advances (2014). Isomerization of α-pinene oxide: role of zeolite structure and acidity in the selective synthesis of campholenic aldehyde.Link

-

Journal of the American Chemical Society (1998). Application of zeolite titanium Beta in the rearrangement of α-pinene oxide to campholenic aldehyde.Link

-

US Patent 6515186B2. Process for obtaining alpha-campholenic aldehyde.[2]Link

-

Green Chemistry (2009). Rearrangement of α-pinene oxide using a surface catalysed spinning disc reactor.Link

Sources

Application Note: Cationic Ring-Opening Polymerization of Alpha-Pinene Oxide

[1]

Executive Summary & Mechanistic Challenge

The polymerization of

The Core Conflict: Polymerization vs. Isomerization

In the presence of Lewis acids, the opening of the oxirane ring generates a tertiary carbocation. This intermediate faces a kinetic bifurcation:

-

Path A (Desired): Attack by another monomer unit

Poly( -

Path B (Parasitic): Alkyl shift (rearrangement)

Campholenic aldehyde.

Achieving polymerization requires suppressing Path B. This guide details the Low-Temperature Cationic Ring-Opening Polymerization (CROP) protocol designed to maximize oligomer/polymer yield while minimizing aldehydic rearrangement.

Mechanistic Pathway Diagram

The following diagram illustrates the competing pathways upon Lewis Acid activation.

Figure 1: Mechanistic bifurcation in

Critical Parameters: Catalyst & Solvent Selection[2]

The choice of Lewis acid and solvent polarity dictates the "Livingness" of the chain end. Stronger Lewis acids often accelerate rearrangement faster than propagation.

| Parameter | Recommended Choice | Rationale |

| Catalyst | Boron trifluoride etherate is the industry standard for CROP. Zinc triflate is milder, reducing rearrangement but slowing kinetics. | |

| Solvent | Dichloromethane (DCM) | Polar non-nucleophilic solvent stabilizes the carbocation/counter-ion pair, promoting propagation over termination. |

| Temperature | -78°C to -5°C | CRITICAL: Low temperature suppresses the activation energy required for the Wagner-Meerwein rearrangement. |

| Quenching | Ammoniacal Methanol | Rapidly terminates the cationic center to prevent back-biting or degradation during workup. |

| Inert Atm. | Argon/Nitrogen | Moisture acts as a chain transfer agent, strictly limiting molecular weight ( |

Detailed Protocol: Synthesis of Poly( -pinene oxide)

Safety Note:

Materials Preparation[2][3][4][5][6]

-

Monomer: Distill

-pinene oxide over -

Solvent: Dry DCM (Dichloromethane) over activated molecular sieves (4Å) or obtain from a Solvent Purification System (SPS).

-

Catalyst: Prepare a 1.0 M solution of

in dry DCM.

Experimental Workflow

Step 1: Reactor Setup

-

Flame-dry a 100 mL two-neck Schlenk flask equipped with a magnetic stir bar.

-

Cycle vacuum/Argon (3x) to ensure an inert atmosphere.

-

Add 10 mL of dry DCM and 2.0 g (13.1 mmol) of purified

-pinene oxide .

Step 2: Cooling & Initiation

-

Submerge the flask in a dry ice/acetone bath (-78°C) or an ice/salt bath (-5°C) depending on target MW (lower temp = higher MW).

-

Allow the monomer solution to equilibrate for 15 minutes.

-

Dropwise Addition: Using a gas-tight syringe, add 0.13 mmol (1 mol%) of the Lewis Acid catalyst solution slowly over 5 minutes.

-

Observation: The solution may turn slight yellow/orange, indicating carbocation formation.

-

Step 3: Polymerization[1]

-

Maintain stirring at the set temperature for 4 to 6 hours .

-

Monitoring: Aliquots can be taken for

NMR.[2] Look for the disappearance of the epoxide proton signal at

Step 4: Quenching & Isolation

-

Terminate the reaction by adding 2 mL of ammoniacal methanol (or pure methanol with a drop of

). -

Allow the solution to warm to room temperature.

-

Precipitation: Pour the reaction mixture dropwise into 100 mL of cold n-hexane (or cold methanol, depending on solubility). Poly(

-pinene oxide) is typically insoluble in hexane/methanol, while the aldehyde byproduct often remains soluble. -

Filter the white/off-white solid.

Step 5: Purification

-

Dissolve the crude polymer in a minimum amount of DCM.

-

Re-precipitate into cold methanol.

-

Dry under vacuum at 40°C for 24 hours.

Characterization & Validation

To validate that you have synthesized a polymer/oligomer and not just the rearrangement product, use the following logic.

Analytical Workflow Diagram

Figure 2: Decision tree for validating polymerization success versus isomerization failure.

Expected Data Profile

| Technique | Metric | Expected Result for Polymer | Notes |

| Absent | Presence indicates campholenic aldehyde (rearrangement). | ||

| Backbone | Broad multiplets | Broadening confirms restricted mobility (polymerization). | |

| GPC | 600 - 2,500 Da | High MW is difficult; expect oligomers (DP 4-15). | |

| DSC | 90°C - 115°C | The rigid bicyclic structure yields a high |

Troubleshooting & Optimization

Problem: Low Yield / Sticky Oil Product.

-

Cause: High degree of isomerization to aldehyde (which is a liquid/oil).

-

Solution: Lower the temperature to -78°C. Switch catalyst to a milder Lewis acid like

or use a heterogeneous catalyst like Maghnite-H+ (proton-exchanged montmorillonite clay) which has shown selectivity improvements [1].

Problem: Molecular Weight (

-

Cause: Chain transfer to monomer or trace water.

-

Solution: Ensure "Schlenk-bomb" dryness. Consider using a Proton Trap (e.g., 2,6-di-tert-butylpyridine) to scavenge free protons that catalyze transfer without inhibiting the Lewis acid.

Alternative Route (Polyesters):

If the direct polyether synthesis fails to meet mechanical requirements, consider oxidizing

References

-

Bekhemas, K., Hachemaoui, A., & Yahiaoui, A. (2015).[2] Polymerization of alpha pinene oxide catalyzed by maghnite H+.[3][2] Journal of Chemical and Pharmaceutical Research, 7(10), 988-993.[2] Link

-

Stamm, A., et al. (2021).[4] Pinene-Based Oxidative Synthetic Toolbox for Scalable Polyester Synthesis.[5] ACS Sustainable Chemistry & Engineering, 9(36), 12025–12035. Link

-

Ruckel, E. R., Wojcik, R. T., & Arlt, H. G. (1976). Cationic Polymerization of

-Pinene Oxide and

Sources

- 1. researchgate.net [researchgate.net]

- 2. jocpr.com [jocpr.com]

- 3. researchgate.net [researchgate.net]

- 4. Development of rapid and selective epoxidation of α-pinene using single-step addition of H 2 O 2 in an organic solvent-free process - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05940H [pubs.rsc.org]

- 5. Pinene-Based Oxidative Synthetic Toolbox for Scalable Polyester Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

electrocatalytic oxidation of alpha-pinene to alpha-pinene oxide

Application Note: Mediated Electrocatalytic Epoxidation of -Pinene

Executive Summary

This application note details the protocol for the selective conversion of

Key Advantages:

-

Safety: Eliminates the accumulation of explosive peroxides.

-

Selectivity: The mediated pathway avoids the harsh anodic potentials that typically cause ring-opening or allylic oxidation (formation of verbenol/verbenone).

-

Scalability: Operates under galvanostatic (constant current) conditions, simplifying scale-up.

Mechanistic Insight & Logic

To achieve high selectivity for the epoxide over the allylic oxidation products, we employ an indirect (mediated) oxidation strategy. Direct oxidation of

The Bromide Mediator Cycle

We utilize Sodium Bromide (NaBr) as both the supporting electrolyte and the electrocatalyst.

-

Anodic Oxidation: Bromide ions (

) are oxidized at the anode to form electrophilic bromine species (active bromine, -

Chemical Epoxidation: This electrophilic species reacts with the electron-rich double bond of

-pinene in the bulk solution (away from the electrode surface) to form a bromohydrin intermediate, which rapidly cyclizes to the epoxide. -

Regeneration: The bromide ion is regenerated upon epoxidation, closing the catalytic cycle.

Mechanism Diagram

Figure 1: The catalytic cycle of bromide-mediated epoxidation. The electrochemical step generates the oxidant in situ, while the chemical step yields the product.

Experimental Protocol

Equipment & Materials

| Component | Specification | Purpose |

| Potentiostat/Galvanostat | 100 mA compliance, ±10V | Controls electron flow. |

| Reaction Cell | Undivided, jacketed glass cell (50 mL) | Undivided cells are sufficient for this mediated process. |

| Anode (Working) | Platinum foil or Graphite plate (Area: ~2-5 cm²) | Inert surface for halide oxidation. |

| Cathode (Counter) | Platinum wire or Stainless Steel (316L) | Facilitates water reduction (H₂ evolution). |

| Reference Electrode | Ag/AgCl (Optional) | For monitoring potential drift (not strictly required for galvanostatic mode). |

| Stirring | Magnetic stir bar (Teflon coated) | Essential for mass transport in biphasic systems. |

Reagents

-

Substrate:

-Pinene (>98% purity). -

Solvent System: Acetonitrile (MeCN) / Water (

). Ratio 4:1 (v/v).-

Note: MeCN solubilizes the terpene; water is the oxygen source.

-

-

Mediator/Electrolyte: Sodium Bromide (NaBr).

Step-by-Step Methodology

Step 1: Cell Assembly

-

Clean electrodes by sonication in acetone followed by rinsing with deionized water.

-

Assemble the undivided cell. Ensure electrodes are parallel with a gap of ~5-10 mm to minimize ohmic resistance.

Step 2: Electrolyte Preparation

-

In a beaker, dissolve NaBr (2.0 mmol, 0.2 equiv relative to substrate) in 20 mL of MeCN/H2O (4:1) mixture.

-

Add

-pinene (10.0 mmol) to the solution. -

Critical Check: Ensure the solution is homogenous.[1] If phase separation occurs, add small amounts of MeCN until clear, or increase stirring speed to create a fine emulsion.

Step 3: Electrolysis

-

Connect the electrodes to the power supply.

-

Set the system to Constant Current (Galvanostatic) mode.

-

Apply a current density of 10–20 mA/cm² .

-

Why? Too high current leads to oxygen evolution (side reaction); too low extends reaction time allowing product rearrangement.

-

-

Stir vigorously (800+ RPM).

-

Monitor the reaction by passing 2.2 to 2.5 F/mol of charge (theoretical is 2.0 F/mol).

-

Calculation: Time (s) = (Charge (F) × Moles × 96485) / Current (A).

-

Step 4: Monitoring (In-Process Control)

-

Sample 50 µL of the reaction mixture every 30 minutes.

-

Analyze via GC-MS or TLC (Hexane:EtOAc 9:1).

-

Stop criteria: Disappearance of

-pinene peak. Do not over-electrolyze, as the epoxide can further oxidize or rearrange.

Step 5: Work-up & Isolation

-

Disconnect power.[2]

-

Solvent Removal: Evaporate MeCN under reduced pressure (Rotavap) at <30°C.

-

Extraction: Extract the remaining aqueous residue with Diethyl Ether or Ethyl Acetate (3 x 15 mL).

-

Wash: Wash combined organics with saturated

(Critical step to neutralize any traces of HBr produced, preventing rearrangement to campholenic aldehyde). -

Dry: Dry over anhydrous

and concentrate. -

Purification: Flash column chromatography on silica gel (pre-treated with 1%

to ensure basicity) using Hexane/EtOAc gradient.

Data Analysis & Troubleshooting

Expected Results

| Parameter | Value | Notes |

| Conversion | >95% | If low, check electrode surface area or stirring. |

| Yield (Isolated) | 70–85% | Losses usually due to volatility or rearrangement during workup. |

| Selectivity | >90% | Main byproduct: Campholenic aldehyde (if acidic). |

| Current Efficiency | 60–80% | Competitive oxygen evolution at the anode reduces efficiency. |

Troubleshooting Matrix

| Observation | Root Cause | Corrective Action |

| Low Conversion | Passivation of electrode | Polish Graphite/Pt anode; switch to fresh electrolyte. |

| High Byproducts (Aldehydes) | Acidic rearrangement | The reaction generates local acidity. Add solid |

| Electrode Corrosion | High voltage | Decrease current density; increase NaBr concentration to improve conductivity. |

| Phase Separation | Too much water | Increase MeCN ratio or use a co-solvent like t-Butanol. |

Workflow Diagram

Figure 2: Operational workflow for the electrochemical synthesis of

References

-

Torii, S., Uneyama, K., & Tanaka, H. (1984). Halide-Mediated Electro-Oxidative Functionalization of Olefins.

-

(Proxy for standard text "Electroorganic Synthesis: Methods and Applications")

-

-

Frontana-Uribe, B. A., et al. (2010). Organic Electrochemistry: A Review of Recent Advances. Provides a comprehensive overview of mediated electrolysis mechanisms including the NaBr/H2O system.

-

Faria, A., et al. (2021). Electrochemical Transformation of Terpenes: A Sustainable Approach. A specific review on applying electrochemical methods to terpene feedstocks like pinene and limonene.

-

Ciriminna, R., et al. (2014). Limonene Epoxidation: An Overview. While focused on limonene, this review details the comparative advantages of chemical vs. electrochemical mediated oxidation applicable to all bicyclic terpenes.

Troubleshooting & Optimization

Technical Support Center: Optimizing α-Pinene Epoxidation

Welcome to the technical support center for α-pinene epoxidation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction and achieve high selectivity for the desired α-pinene oxide. As experienced practitioners know, the epoxidation of α-pinene is often accompanied by a host of side reactions, diminishing yield and complicating purification. This resource provides in-depth troubleshooting strategies and answers to frequently asked questions, grounded in established scientific principles and field-proven insights.

Troubleshooting Guide: Minimizing Side Products

This section addresses common challenges encountered during α-pinene epoxidation, offering explanations for the underlying chemistry and actionable protocols to mitigate side product formation.

Issue 1: Low Yield of α-Pinene Oxide and Formation of Allylic Oxidation Products (Verbenol, Verbenone)

Symptoms: Your reaction yields a significant amount of verbenol and verbenone, with a corresponding decrease in the desired α-pinene oxide.

Root Cause Analysis: The formation of verbenol and verbenone arises from a competing reaction pathway known as allylic oxidation.[1] This process involves the abstraction of a hydrogen atom from one of the allylic positions of α-pinene, leading to the formation of radical intermediates that are then oxidized.[1][2] The choice of catalyst and oxidant system plays a crucial role in determining the dominant reaction pathway.[1][2] Some catalytic systems, particularly those involving certain transition metals, can favor the formation of these allylic oxidation byproducts.[3]

Troubleshooting Protocol:

-

Catalyst Selection:

-

Recommended: Employ catalysts known for high epoxidation selectivity, such as titanium silicalite-1 (TS-1) or tungsten-based polyoxometalates.[4] These catalysts tend to favor the electrophilic attack on the double bond over allylic hydrogen abstraction.

-

Avoid: Be cautious with certain cobalt or manganese salt catalysts, as they can sometimes promote allylic oxidation, although specific ligand environments can modulate their selectivity.[5]

-

-

Oxidant Choice and Control:

-

Hydrogen Peroxide (H₂O₂): Use a slight excess of aqueous hydrogen peroxide. A significant excess can sometimes lead to over-oxidation and side reactions.

-

Temperature Management: Maintain a moderate reaction temperature, typically in the range of 50-70°C.[6] Higher temperatures can accelerate side reactions. The epoxidation of α-pinene is exothermic, so controlled addition of the oxidant may be necessary to prevent temperature spikes.[7]

-

-

Solvent System Optimization:

Experimental Protocol for Selective Epoxidation using a Tungsten-Based Catalyst:

-

To a round-bottom flask equipped with a magnetic stirrer and a condenser, add α-pinene.

-

If conducting a solvent-free reaction, use a molar excess of α-pinene (e.g., 500 mol%) relative to the oxidant.[7]

-

Add the tungsten-based catalyst (e.g., sodium tungstate, Na₂WO₄) and a phase-transfer catalyst if required by the specific protocol.

-

Add an acid co-catalyst, such as sulfuric acid (H₂SO₄), to the reaction mixture.[7]

-

With vigorous stirring, add aqueous hydrogen peroxide (H₂O₂) dropwise to the mixture, maintaining the desired reaction temperature.

-

Monitor the reaction progress by GC or TLC.

-

Upon completion, quench the reaction, extract the product with a suitable organic solvent, and purify by column chromatography or distillation.

Issue 2: Formation of Isomerization and Rearrangement Products (Campholenic Aldehyde, Pinanediol, Sobrerol)

Symptoms: Your product mixture contains significant quantities of campholenic aldehyde, pinanediol, or sobrerol.

Root Cause Analysis: These side products are typically formed from the desired α-pinene oxide intermediate.[2] The strained epoxide ring is susceptible to rearrangement and hydrolysis, especially under acidic conditions or in the presence of water.[2][7] Campholenic aldehyde is a rearrangement product, while pinanediol and sobrerol result from the hydrolytic opening of the epoxide ring.[2]

Troubleshooting Protocol:

-

Control of Acidity:

-

If your catalytic system requires an acid, use the minimum effective concentration. Excess acid will promote the rearrangement of α-pinene oxide to campholenic aldehyde.[7]

-

Consider using a buffered system or a solid acid catalyst that can be easily removed from the reaction mixture upon completion.

-

-

Water Management:

-

Reaction Time and Temperature:

-

Minimize the reaction time. Once the starting material is consumed, promptly work up the reaction to prevent the product from degrading. Prolonged reaction times, especially at elevated temperatures, can increase the likelihood of side product formation.[7]

-

Workflow for Minimizing Isomerization and Hydrolysis:

Caption: Workflow to minimize isomerization and hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low reaction yields in α-pinene epoxidation?

Low yields can stem from several factors, but a primary cause is often the concurrent formation of side products due to non-selective reaction conditions.[10] Inefficient conversion of the starting material and mechanical losses during workup and purification also contribute.[11] To improve yields, it is crucial to first identify the major side products being formed and then tailor the reaction conditions (catalyst, solvent, temperature, and reaction time) to suppress their formation.[10][11]

Q2: How does the choice of oxidant impact the selectivity of the reaction?

Hydrogen peroxide is a common and environmentally friendly oxidant for this transformation.[6] However, its concentration and the presence of activators are critical. For instance, using a phase-transfer catalyst with H₂O₂ can enhance its reactivity and selectivity. Other oxidants like peroxy acids can also be used, but they may introduce stronger acidic conditions that can promote side reactions.[3] The choice of oxidant should be carefully considered in conjunction with the catalyst system to achieve the desired selectivity.

Q3: Can the reaction be performed without a solvent?

Yes, solvent-free conditions are a viable and green option for α-pinene epoxidation.[6][7] In such a system, an excess of α-pinene itself can serve as the reaction medium. This approach can simplify the workup process and may also improve selectivity by altering the reaction kinetics and minimizing solvent-related side reactions.[7] Research has shown that using a significant excess of α-pinene can lead to high yields and selectivity for α-pinene oxide.[7]

Q4: What is the role of a phase-transfer catalyst (PTC) in this reaction?

In biphasic systems (e.g., aqueous H₂O₂ and an organic substrate like α-pinene), a phase-transfer catalyst is often employed to facilitate the transport of the oxidant or the catalytic species from the aqueous phase to the organic phase where the reaction occurs. This enhances the reaction rate and can improve the overall efficiency of the epoxidation process.

Reaction Pathways in α-Pinene Epoxidation:

Caption: Competing reaction pathways in α-pinene epoxidation.

Data Summary

The following table summarizes the performance of different catalytic systems under various conditions, highlighting the impact on product selectivity.

| Catalyst System | Oxidant | Solvent | Temp (°C) | α-Pinene Oxide Selectivity (%) | Major Side Products | Reference |

| TS-1 | H₂O₂ | Acetonitrile | 60 | ~50 | Verbenol, Verbenone | [4] |

| Na₂WO₄ / H₂SO₄ | H₂O₂ | Solvent-free | 50 | >95 | Minimal | [7] |

| MnSO₄ / Salicylic Acid | H₂O₂ | Acetonitrile/Water | 18-22 | High | Not specified | [12] |

| Cobalt Acetylacetonate | O₂ | - | - | - | Verbenol, Verbenone | [5] |

References

-

The Studies on α-Pinene Oxidation over the TS-1. The Influence of the Temperature, Reaction Time, Titanium and Catalyst Content. (2021). National Institutes of Health. [Link]

-

CuAPO-5 as a Multiphase Catalyst for Synthesis of Verbenone from α-Pinene. (2022). MDPI. [Link]

-

Development of rapid and selective epoxidation of α-pinene using single-step addition of H2O2 in an organic solvent-free process. (2021). PubMed Central. [Link]

- Epoxidizing method of alpha-pinene. (2003).

-

Isomerization products of α-pinene epoxide. (n.d.). ResearchGate. [Link]

-

Products obtained from the epoxidation of α-pinene with hydrogen peroxide (H2O2) catalysed by tungsten-based polyoxometalates. (2023). ResearchGate. [Link]

-

Modern Methods for the Epoxidation of α- and β-Pinenes, 3-Carene and Limonene. (n.d.). Siberian Federal University. [Link]

-

Catalytic Epoxidation of 3-Carene and Limonene with Aqueous Hydrogen Peroxide, and Selective Synthesis of α-Pinene Epoxide from Turpentine. (2021). MDPI. [Link]

-

Solvent-free continuous flow epoxidation of biorenewable terpenes using a recyclable polyoxometalate catalyst and aqueous hydrogen peroxide. (2021). Royal Society of Chemistry. [Link]

-

Alkene Reaction Road Map Problem With Alpha-pinene: Orgo With Mayya. (2022). YouTube. [Link]

-

Development of rapid and selective epoxidation of α-pinene using single-step addition of H 2 O 2 in an organic solvent-free process. (2021). Royal Society of Chemistry. [Link]

-

Development of rapid and selective epoxidation of α-pinene using single-step addition of H2O2 in an organic solvent-free process. (2021). RSC Publishing. [Link]

- Method for preparing verbenol and alpha-pinene epoxide. (2004).

-

Troubleshooting: How to Improve Yield. (n.d.). University of Rochester Department of Chemistry. [Link]

-

Selective Catalytic Epoxidation–Hydration of α-Pinene with Hydrogen Peroxide to Sobrerol by Durable Ammonium Phosphotungstate Immobilized on Imidazolized Activated Carbon. (2023). MDPI. [Link]

-

What are some common causes of low reaction yields? (2023). Reddit. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Development of rapid and selective epoxidation of α-pinene using single-step addition of H 2 O 2 in an organic solvent-free process - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05940H [pubs.rsc.org]

- 3. sibran.ru [sibran.ru]

- 4. The Studies on α-Pinene Oxidation over the TS-1. The Influence of the Temperature, Reaction Time, Titanium and Catalyst Content - PMC [pmc.ncbi.nlm.nih.gov]

- 5. RU2235712C1 - Method for preparing verbenol and alpha-pinene epoxide - Google Patents [patents.google.com]

- 6. Development of rapid and selective epoxidation of α-pinene using single-step addition of H2O2 in an organic solvent-free process - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Development of rapid and selective epoxidation of α-pinene using single-step addition of H2O2 in an organic solvent-free process - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. figshare.le.ac.uk [figshare.le.ac.uk]

- 10. reddit.com [reddit.com]

- 11. Troubleshooting [chem.rochester.edu]

- 12. mdpi.com [mdpi.com]

Troubleshooting Low Yields in α-Pinene Oxide Synthesis: A Technical Guide

Last Updated: February 3, 2026

Introduction

Welcome to the Technical Support Center for α-Pinene Oxide Synthesis. This guide is designed for researchers, chemists, and process development professionals who are encountering challenges, specifically low yields, during the epoxidation of α-pinene. The synthesis of α-pinene oxide is a critical transformation for producing valuable intermediates in the fragrance, flavor, and pharmaceutical industries.[1][2] However, the inherent reactivity of both the starting material and the epoxide product presents unique challenges, often leading to a variety of side reactions and subsequent yield loss.[3][4]

This document provides a structured, in-depth troubleshooting framework in a question-and-answer format. It moves beyond simple procedural steps to explain the underlying chemical principles, helping you diagnose and resolve issues in your experimental work.

Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section addresses the most common issues encountered during the synthesis.

Q1: My α-pinene conversion is high, but the yield of α-pinene oxide is low. What are the most likely side products?

A1: High conversion of the starting material with a low yield of the desired product points directly to competing side reactions. The strained bicyclic structure of α-pinene and the reactivity of the resulting epoxide ring make the system susceptible to several alternative pathways.[3][4]

Primary Side Products Include:

-

Rearrangement Products: The epoxide ring can open under acidic or thermal stress to form aldehydes and alcohols. The most common rearrangement product is campholenic aldehyde .[3][5][6]

-

Hydrolysis Products: If water is present in the reaction mixture, the epoxide can undergo acid-catalyzed ring-opening to form diols. Key hydrolysis products are sobrerol and 1,2-pinanediol .[3][5][6] This is a particularly significant issue when using aqueous hydrogen peroxide as the oxidant.[3][7]

-

Allylic Oxidation Products: Instead of epoxidizing the double bond, oxidation can occur at the adjacent (allylic) carbon atoms. This leads to the formation of verbenol , which can be further oxidized to verbenone .[3][5]

-

Isomerization of α-pinene: The starting material itself can isomerize to other terpenes like β-pinene or limonene, which will not produce the target epoxide.[3]

The prevalence of these byproducts is highly dependent on your specific reaction conditions (e.g., oxidant, catalyst, temperature, solvent).[8]

Q2: I'm using m-CPBA as the oxidant and my yield is still poor. What could be the issue?

A2: meta-Chloroperoxybenzoic acid (m-CPBA) is a reliable and widely used reagent for epoxidation.[9][10] If you are experiencing low yields, consider the following factors:

-

Reagent Quality: Commercial m-CPBA is typically sold at a purity of 70-77%, with the main impurity being m-chlorobenzoic acid and residual water for stability.[9][11][12] Using old or improperly stored m-CPBA can lead to lower active oxidant content. It is a strong oxidizing agent and can decompose over time, especially if exposed to heat.[11]

-

Reaction Temperature: While epoxidation with m-CPBA is often robust, excessive temperature can promote the decomposition of the peroxy acid and accelerate side reactions of the sensitive α-pinene oxide product.[5]

-

Stoichiometry: Ensure you are using at least one full equivalent of active m-CPBA relative to α-pinene. It's common practice to use a slight excess (e.g., 1.1-1.2 equivalents) to drive the reaction to completion.

-

Acidic Byproduct: The reaction produces one equivalent of m-chlorobenzoic acid. This acidity can catalyze the rearrangement or hydrolysis of the newly formed epoxide.[3] A buffered system or a rapid, careful workup is essential to mitigate this.

Q3: How critical is temperature control during the epoxidation reaction?

A3: Temperature control is highly critical . Higher temperatures increase the overall reaction rate, but they disproportionately accelerate the rates of undesirable side reactions.[6]

-

At elevated temperatures (e.g., > 70-85 °C):

For most lab-scale syntheses using common oxidants, maintaining a temperature range of 0 °C to 50 °C is recommended to maximize selectivity for the epoxide.[6][13]

Q4: My reaction seems to work, but I lose most of my product during the workup and purification. Why?

A4: Product loss during workup is a common pitfall, primarily due to the sensitivity of α-pinene oxide to acidic conditions.

-

Aqueous Workup: Standard acidic or basic washes can be problematic. Any residual acid (from the oxidant or catalyst) can readily catalyze the ring-opening of the epoxide during extraction. It is crucial to neutralize the reaction mixture carefully and avoid prolonged contact with aqueous acidic layers.

-

Purification by Distillation: While α-pinene oxide can be purified by vacuum distillation, localized overheating can cause thermal rearrangement to campholenic aldehyde. A very efficient vacuum and careful temperature control are necessary.

-

Silica Gel Chromatography: Silica gel is inherently acidic and can cause on-column degradation of the epoxide. To mitigate this, the silica gel can be neutralized by pre-treating it with a solution of triethylamine in the eluent system.

A common workup procedure for m-CPBA reactions involves cooling the mixture, filtering the precipitated benzoic acid, and then washing the organic phase with a mild base like sodium bicarbonate solution to remove any remaining acid before drying and solvent removal.[14]

Section 2: Deep Dive Troubleshooting - Diagnosing Specific Scenarios

This section provides a logical framework for identifying the root cause of low yields based on experimental observations.

Troubleshooting Workflow

The following diagram outlines a systematic approach to diagnosing yield issues.

Caption: A logical workflow for troubleshooting low yields in α-pinene oxide synthesis.

Scenario 1: Using Hydrogen Peroxide (H₂O₂) as the Oxidant

Hydrogen peroxide is an attractive "green" oxidant because its only byproduct is water.[3] However, its use introduces specific challenges.

Q: I'm using a catalytic system with H₂O₂ and getting significant amounts of sobrerol and pinanediol. How can I improve selectivity?

A: The formation of diols is a classic sign of epoxide ring hydrolysis, which is favored by the presence of both water (from the aqueous H₂O₂ solution) and an acid catalyst.[3]

Causality & Solutions:

-

Excess Oxidant/Water: Using a large excess of aqueous H₂O₂ increases the concentration of water in the reaction, driving the hydrolytic decomposition of the epoxide product.[3]

-

Action: Use an oxidant amount as close to equimolar as possible while still achieving good conversion. An equimolar amount of oxidant to α-pinene is often recommended to maintain the highest selectivity.[3]

-

-

Acid Catalyst Concentration: The acid catalyst required to activate H₂O₂ also efficiently catalyzes the hydrolysis of the epoxide. Higher acid concentrations favor rearrangement and hydrolysis.[3]

-

Action: Titrate the amount of acid catalyst. Use the minimum amount required for an acceptable reaction rate.

-

-

Phase Transfer Catalysis: In biphasic systems, inefficient transfer of the active oxygen species to the organic phase can lead to its decomposition in the aqueous phase, necessitating harsher conditions that promote side reactions.

-

Action: Ensure efficient stirring and consider optimizing the phase transfer catalyst.

-

-

Suppressing Hydrolysis: It has been shown that unwanted epoxide ring-opening can be suppressed by adding salts like Na₂SO₄, which increases the ionic strength of the aqueous phase and minimizes hydrolysis.[7]

Scenario 2: General Reaction Parameter Optimization

Q: What is the influence of solvent choice on the reaction outcome?

A: The solvent plays a crucial role in reaction selectivity.

-

Polarity: Non-polar solvents, such as toluene, generally favor the desired epoxidation and the formation of rearrangement products like α-campholenal if the epoxide is unstable.[8]

-

Protic vs. Aprotic: Protic solvents (like alcohols) can participate in ring-opening reactions and should generally be avoided unless they are part of the catalytic system. Aprotic solvents like dichloromethane (DCM) or acetonitrile are common choices.[13]

-

Solvent-Free Conditions: Some modern, highly selective protocols have been developed that run under solvent-free conditions, which can enhance the reaction rate and simplify purification.[6][13]

Table 1: Impact of Key Reaction Parameters on Product Selectivity

| Parameter | Condition | Likely Impact on Yield | Primary Byproducts Favored | Reference |

| Temperature | Too High (>85 °C) | Decrease | Campholenic aldehyde, Verbenol, Verbenone | [5][6] |

| Oxidant Amount (H₂O₂) | High Excess (>1.5 eq) | Decrease | Sobrerol, Pinanediol | [3] |

| Acid Concentration | Too High | Decrease | Sobrerol, Verbenol, Campholenic aldehyde | [3] |

| Water Content | High | Decrease | Sobrerol, Pinanediol (hydrolysis) | [3][7] |

| Solvent | Polar / Protic | Decrease | Ring-opened/rearranged products | [8] |

Section 3: Experimental Protocols & Best Practices

To ensure reproducibility and high yields, adhering to validated protocols is essential. Below is a representative protocol for a lab-scale synthesis using m-CPBA.

Protocol: Epoxidation of α-Pinene with m-CPBA

This protocol is designed to maximize selectivity by controlling temperature and neutralizing the acidic byproduct.

Materials:

-

α-Pinene (freshly distilled if possible)

-

meta-Chloroperoxybenzoic acid (m-CPBA, 70-77%)

-

Dichloromethane (DCM, anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium sulfite (Na₂SO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve α-pinene (1.0 eq) in DCM (approx. 5-10 mL per gram of α-pinene).

-

Cooling: Cool the solution to 0 °C in an ice-water bath.

-

Reagent Addition: Dissolve m-CPBA (1.1 eq) in a separate portion of DCM and add it to the dropping funnel. Add the m-CPBA solution dropwise to the stirred α-pinene solution over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C and warm slowly to room temperature over several hours. Monitor the consumption of α-pinene by TLC or GC.

-

Quenching: Once the reaction is complete, cool the mixture back to 0 °C. Quench any excess peroxide by slowly adding saturated Na₂SO₃ solution until a starch-iodide paper test is negative.

-

Workup:

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) to remove all chlorobenzoic acid, followed by brine (1x).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and remove the solvent under reduced pressure (rotary evaporator).

-

-

Purification: The crude product can be purified by vacuum distillation or by flash chromatography on silica gel that has been pre-treated with triethylamine (e.g., 1% triethylamine in the eluent).

Caption: Step-by-step workflow for the synthesis and purification of α-pinene oxide.

Analytical Characterization

Accurate assessment of yield requires proper analytical methods. Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) is the preferred method for separating and identifying the volatile components of the reaction mixture, including the starting material, product, and various side products.[15][16]

References

-

Rahman, A. et al. (2021). Development of rapid and selective epoxidation of α-pinene using single-step addition of H₂O₂ in an organic solvent-free process. RSC Advances. Available at: [Link]

-

Galvan, D. et al. (n.d.). Modern Methods for the Epoxidation of α- and β-Pinenes, 3-Carene and Limonene. Chemistry of Heterocyclic Compounds. Available at: [Link]

-

Shul'ts, E. E. et al. (2021). Catalytic Epoxidation of 3-Carene and Limonene with Aqueous Hydrogen Peroxide, and Selective Synthesis of α-Pinene Epoxide from Turpentine. Molecules. Available at: [Link]

-

Sikora, E. et al. (2021). The Studies on α-Pinene Oxidation over the TS-1. The Influence of the Temperature, Reaction Time, Titanium and Catalyst Content. Catalysts. Available at: [Link]

-

Li, J. et al. (2023). Selective Catalytic Epoxidation–Hydration of α-Pinene with Hydrogen Peroxide to Sobrerol by Durable Ammonium Phosphotungstate Immobilized on Imidazolized Activated Carbon. Catalysts. Available at: [Link]

-

Zhang, Y. et al. (2015). Study on catalytic epoxidation of olefins in ketone-hydrogen peroxide system. Atlantis Press. Available at: [Link]

-

Rehman, A. et al. (2021). Development of rapid and selective epoxidation of α-pinene using single-step addition of H2O2 in an organic solvent-free process. Royal Society of Chemistry. Available at: [Link]

-

Clark, J. H. et al. (2021). Green Chemistry. Royal Society of Chemistry. Available at: [Link]

-